

# A Comparative Analysis of Tinodasertib and Tomivosertib (eFT508) for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tinodasertib*

Cat. No.: *B607376*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two prominent MNK1/2 inhibitors, **Tinodasertib** and Tomivosertib (eFT508). This analysis is based on publicly available experimental data.

Both **Tinodasertib** and Tomivosertib are selective inhibitors of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1/2), key regulators of mRNA translation and protein synthesis involved in tumor progression. Their mechanism of action involves the inhibition of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of translation of several oncogenic proteins. This guide synthesizes available data to draw a comparative picture of their efficacy.

## Biochemical and Cellular Potency

A direct comparison of the half-maximal inhibitory concentrations (IC<sub>50</sub>) reveals differences in the biochemical potency of the two compounds. Tomivosertib demonstrates significantly higher potency against both MNK1 and MNK2 in enzymatic assays.

Compound	Target	IC50 (nM)	Cell-based p-eIF4E Inhibition IC50
Tinodasertib	MNK1	64	800 nM (K562-eIF4E cells)
MNK2	86		
Tomivosertib (eFT508)	MNK1	1-2.4	2-16 nM (Tumor cell lines)
MNK2	1-2		

## Preclinical Efficacy

In preclinical models, both drugs have demonstrated the ability to inhibit the phosphorylation of eIF4E and affect downstream cellular processes.

**Tinodasertib:** In mouse models, a single oral dose of approximately 12.5 mg/kg of **Tinodasertib** resulted in a rapid (~1-2 hours post-dose) and significant (~70%) inhibition of p-eIF4E in various tissues, including tumors. However, as a monotherapy in a K562 xenograft model, it showed minimal tumor growth inhibition (TGI) of 23% at the highest dose of 100 mg/kg.

**Tomivosertib:** Tomivosertib has shown anti-proliferative activity against multiple diffuse large B-cell lymphoma (DLBCL) cell lines. In acute myeloid leukemia (AML) cell lines, it effectively blocked eIF4E phosphorylation and suppressed leukemic cell survival and proliferation. Furthermore, preclinical studies have indicated that Tomivosertib can enhance the activity of checkpoint inhibitors by down-regulating multiple checkpoint proteins like PD-1 and PD-L1.

## Clinical Efficacy

Clinical trial data for both compounds are available, though from separate studies in different indications, making a direct comparison challenging.

**Tinodasertib:** Interim results from a Phase II study in patients with advanced colorectal cancer (CRC) who had received at least two prior lines of therapy showed that **Tinodasertib**, as a monotherapy or in combination with irinotecan or pembrolizumab, was well-tolerated.

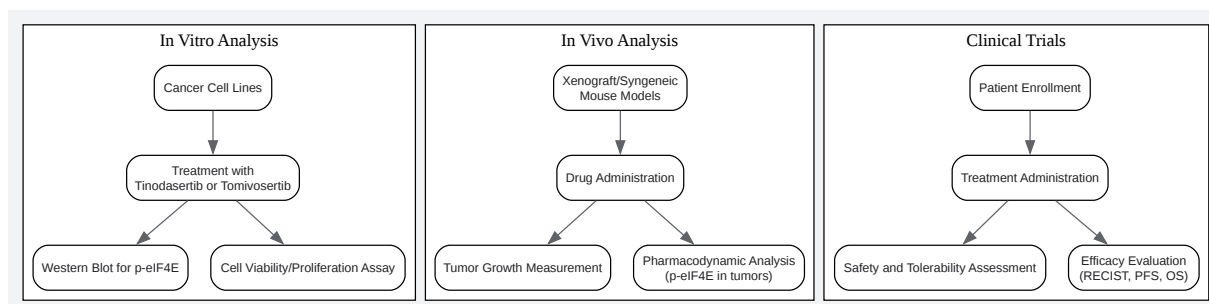
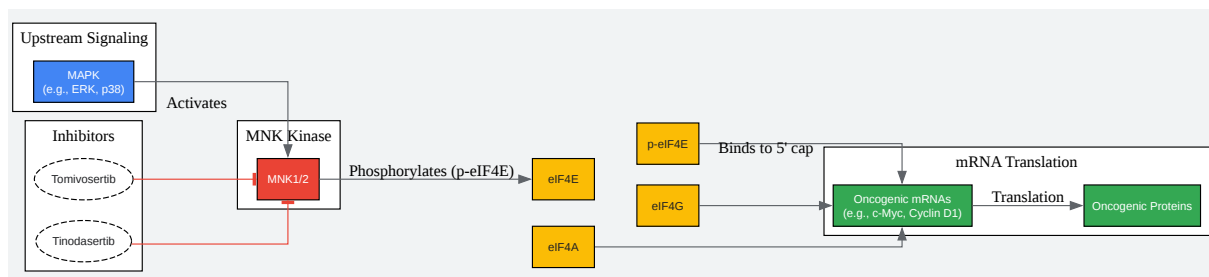
- Of the 18 evaluable patients, none had an objective response.
- 12 patients (67%) achieved stable disease.
- The disease control rate was 67%.
- Progression-free survival (PFS) was 2.99 months.
- Overall survival (OS) at 52 weeks was 52%.

Tomivosertib (eFT508): Tomivosertib has been evaluated in several clinical trials across different cancer types.

- In a Phase II study (KICKSTART) for non-small cell lung cancer (NSCLC) in combination with pembrolizumab, the combination showed modest activity but did not meet the prespecified threshold for statistical significance in PFS (HR 0.62,  $p=0.21$ ). The median PFS was 13.0 weeks for the combination versus 11.7 weeks for the placebo plus pembrolizumab arm.
- In a Phase II study for patients with various solid tumors who had an insufficient response to single-agent checkpoint inhibitors, the addition of Tomivosertib (200 mg PO BID) to the existing checkpoint inhibitor was well-tolerated and showed clinical activity.
  - Three partial responses were observed in patients with NSCLC, gastric cancer, and renal cancer.
  - In the NSCLC cohort (17 patients), 41% were progression-free for at least 24 weeks.
- A Phase Ib study in patients with refractory metastatic breast cancer demonstrated that Tomivosertib, alone and in combination with paclitaxel, was well-tolerated and effectively inhibited MNK1/2 activity in metastatic breast cancer tissue.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating MNK inhibitors.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)